Tert-butyl 3,5-dinitrobenzoate
Overview
Description
Tert-butyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C11H12N2O6 and a molecular weight of 268.22 g/mol . It is characterized by the presence of a tert-butyl ester group and two nitro groups attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in drug synthesis, dye preparation, and other chemical fields .
Mechanism of Action
Target of Action
Tert-butyl 3,5-dinitrobenzoate is an intermediate or reactant in organic synthesis . It plays a role in drug synthesis, dye preparation, and other chemical fields
Mode of Action
The nitro functional group of this compound has certain reactivity in organic chemistry and can participate in various reactions . These include electrophilic substitution and aromatic amine reaction .
Biochemical Pathways
The compound’s nitro functional group can participate in various reactions, indicating that it may influence a range of biochemical pathways .
Result of Action
Its role as an intermediate in organic synthesis suggests that it contributes to the formation of various other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3,5-dinitrobenzoate can be synthesized through the esterification of 3,5-dinitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro groups on the benzene ring make it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid and sulfuric acid are commonly used.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Electrophilic Substitution: Substituted nitrobenzoates.
Reduction: 3,5-diaminobenzoate.
Hydrolysis: 3,5-dinitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 3,5-dinitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Drug Synthesis: In the development of pharmaceuticals, particularly those requiring nitroaromatic intermediates.
Dye Preparation: As a precursor in the synthesis of dyes and pigments.
Material Science: In the preparation of polyimide alignment layers for liquid crystal display devices.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
Methyl 3,5-dinitrobenzoate: Contains a methyl ester group.
Propyl 3,5-dinitrobenzoate: Contains a propyl ester group.
Uniqueness
Tert-butyl 3,5-dinitrobenzoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a role .
Properties
IUPAC Name |
tert-butyl 3,5-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-11(2,3)19-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETCTPYQTQUQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277720 | |
Record name | tert-butyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-97-2 | |
Record name | 1,1-Dimethylethyl 3,5-dinitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5342-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 3686 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5342-97-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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